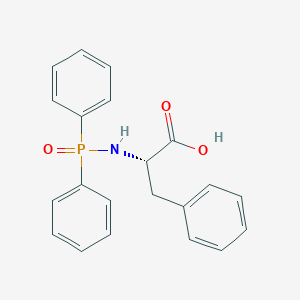

N-(Diphenylphosphoryl)-L-phenylalanine

Description

Contextualization of Phosphorylated Amino Acids in Organic and Medicinal Chemistry Research

Phosphorylated amino acids, a class of unnatural compounds where a phosphorus-containing group is attached to an amino acid scaffold, have garnered substantial attention in chemical research. rsc.org The introduction of a phosphate (B84403) or phosphinate group can dramatically alter the biological and chemical properties of the parent amino acid. In medicinal chemistry, these modifications are strategic. For instance, phosphorus-containing groups can act as isosteres for carboxylate groups, leading to the development of potent enzyme inhibitors. rsc.org This is because they can mimic the transition state of substrate hydrolysis.

In organic synthesis, phosphorylated amino acids serve as versatile building blocks and ligands for asymmetric catalysis. rsc.org Their unique structural and electronic properties are harnessed to create chiral environments around a metal center, facilitating the synthesis of enantiomerically enriched molecules, which is crucial in drug development. nih.gov Furthermore, the reversible nature of phosphorylation is a key regulatory mechanism in countless cellular processes, making synthetic phosphopeptides invaluable tools for studying cell signaling pathways. nih.govnih.govrsc.org The covalent addition of a phosphate group can alter a protein's conformation and function, allowing it to interact with other molecules and assemble protein complexes. nih.govwikipedia.org

Significance of N-(Diphenylphosphoryl)-L-phenylalanine as a Research Subject

This compound holds specific importance as a research subject primarily due to its role as a chiral precursor and ligand. The diphenylphosphoryl group acts as a bulky and electronically distinct protecting group for the amine of L-phenylalanine. This modification allows for specific chemical transformations at other parts of the molecule while controlling the stereochemistry.

Its utility is particularly noted in asymmetric synthesis, where chirality is paramount. As a derivative of the naturally occurring and readily available amino acid L-phenylalanine, it provides a cost-effective entry into chiral chemistry. nih.gov Researchers have utilized this compound and similar N-phosphorylated amino acids as ligands in transition-metal catalyzed reactions. These ligands can coordinate with a metal, creating a chiral catalyst that can direct a reaction to produce one enantiomer of a product over the other. mdpi.com The precise steric and electronic environment provided by the diphenylphosphoryl group and the phenyl side chain is critical for achieving high levels of enantioselectivity.

Below is a table summarizing key physicochemical properties of the parent amino acid, L-phenylalanine, which forms the core of the title compound.

| Property | Value |

| Chemical Formula | C₉H₁₁NO₂ |

| Molar Mass | 165.19 g/mol |

| Appearance | White crystalline solid |

| Chirality | L-isomer (S-configuration) |

| Classification | Essential, nonpolar α-amino acid |

This table presents data for the parent compound L-phenylalanine.

Historical Trajectory and Evolution of Research on this compound

The study of phosphorylated amino acids is rooted in early investigations into protein chemistry and metabolism. The discovery of protein phosphorylation in the early 20th century set the stage for understanding the biological significance of these modifications. wikipedia.org The first chemical syntheses of N-phosphorylated amino acid derivatives were reported in the mid-20th century, with publications appearing as early as the 1950s. acs.orgacs.org These initial studies focused on developing fundamental methods for creating the crucial P-N (phosphorus-nitrogen) bond and exploring the basic properties of these new compounds.

Research into N-phosphorylated amino acids, including this compound, evolved from these foundational synthetic efforts. Initially, the focus was on their potential role in prebiotic chemistry and the origins of life, where the high-energy P-N bond was considered a possible contributor to the formation of peptides. researchgate.net As synthetic methodologies became more sophisticated, the focus shifted. In the latter half of the 20th century and into the 21st, the application of compounds like this compound expanded into asymmetric catalysis. The development of chiral ligands for transition-metal catalysts became a major field of research, and N-protected amino acids provided a readily available source of chirality. tcichemicals.comresearchgate.net This evolution reflects a broader trend in organic chemistry: the move from purely synthetic challenges to the application of novel molecules in creating complex, functional, and stereochemically defined structures for use in materials science and medicine.

Structure

3D Structure

Properties

CAS No. |

62056-93-3 |

|---|---|

Molecular Formula |

C21H20NO3P |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(2S)-2-(diphenylphosphorylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C21H20NO3P/c23-21(24)20(16-17-10-4-1-5-11-17)22-26(25,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,22,25)(H,23,24)/t20-/m0/s1 |

InChI Key |

CFEYLTCTDDDYDN-FQEVSTJZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N Diphenylphosphoryl L Phenylalanine and Its Analogues

Classical Approaches to the Formation of the N-Phosphoryl Moiety in Amino Acid Derivatives

Classical methods for constructing the N-phosphoryl bond typically involve the reaction of an amino acid or its ester with a suitable phosphorylating agent in an organic solvent, often in the presence of a base to neutralize the acidic byproduct.

A prevalent method is the reaction of an L-phenylalanine ester (e.g., methyl or ethyl ester) with Diphenylphosphinic chloride . The ester form of the amino acid is used to prevent intramolecular side reactions involving the carboxylic acid group. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) with a tertiary amine base, such as triethylamine, to scavenge the hydrochloric acid that is formed.

General Reaction Scheme: L-phenylalanine methyl ester + Diphenylphosphinic chloride --(Base, Solvent)--> N-(Diphenylphosphoryl)-L-phenylalanine methyl ester

Another classical reagent used for creating N-P bonds is Diphenylphosphoryl azide (B81097) (DPPA) . While often used in peptide coupling, it can also be employed for the direct N-phosphorylation of amino acids. The reaction proceeds by nucleophilic attack of the amino group on the phosphorus atom, with the expulsion of the azide ion. This method can sometimes be performed as a one-pot reaction. researchgate.net

These classical methods are generally reliable but may require anhydrous conditions and careful purification to remove byproducts and unreacted starting materials.

Table 1: Comparison of Classical Phosphorylating Agents

| Reagent | Key Features | Common Byproducts |

|---|---|---|

| Diphenylphosphinic chloride | Highly reactive, commercially available. | Triethylammonium chloride |

Advanced Phosphorylation Strategies for Stereoselective Synthesis of this compound

While the chirality in this compound is derived from the amino acid backbone, advanced strategies in organophosphorus chemistry focus on achieving high stereoselectivity, efficiency, and broader substrate scope. These include catalytic and enzymatic methods.

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of phosphorus-containing amino acid analogues is a major area of research. nih.gov While direct catalytic asymmetric N-phosphorylation is still emerging, related reactions highlight the potential of this approach. For instance, chiral catalysts have been successfully employed in the asymmetric synthesis of α-aminophosphonates through reactions like the hydrophosphorylation of imines. mdpi.com These strategies utilize chiral metal complexes or organocatalysts to control the stereochemical outcome of the C-P or C-N bond formation, achieving high enantiomeric excesses. mdpi.com Such catalytic systems could potentially be adapted for the stereoselective N-phosphorylation of amino acid precursors.

Enzymatic and Chemoenzymatic Methods: Enzymatic methods offer high selectivity and mild reaction conditions. While enzymes that directly catalyze the formation of the N-(diphenylphosphoryl) group are not common, enzymes play a crucial role in the synthesis of chiral precursors. For example, Phenylalanine Ammonia Lyases (PALs) can be used in the synthesis of non-natural D- or L-phenylalanine derivatives, which can then be chemically phosphorylated. nih.gov This chemoenzymatic approach combines the high stereoselectivity of biocatalysis with the reliability of chemical synthesis. Kinases are another class of enzymes that catalyze phosphorylation, although they typically use ATP and act on serine, threonine, or tyrosine hydroxyl groups rather than the N-terminus. mdpi.com

Synthesis of Chiral this compound Derivatives and Stereoisomers

The synthesis of stereoisomers, such as N-(Diphenylphosphoryl)-D-phenylalanine, and other chiral derivatives is important for studying structure-activity relationships, particularly in drug discovery.

Synthesis of the D-Enantiomer: The synthesis of N-(Diphenylphosphoryl)-D-phenylalanine follows the same chemical principles as the L-enantiomer, with the key difference being the use of D-phenylalanine as the starting material. The availability of D-phenylalanine is crucial. It can be obtained through resolution of racemic DL-phenylalanine or, more efficiently, through stereoselective synthesis.

Advanced chemoenzymatic methods have been developed for producing D-phenylalanine derivatives with high optical purity. One such approach involves the coupling of a Phenylalanine Ammonia Lyase (PAL) amination with a chemoenzymatic deracemization process. nih.gov This allows for the conversion of inexpensive starting materials like cinnamic acids into optically pure D-phenylalanine. nih.gov Once the D-amino acid is obtained, it can be phosphorylated using the classical methods described in section 2.2.

Table 2: Example of a Chemoenzymatic Cascade for D-Phenylalanine Synthesis

| Step | Reaction | Catalyst/Enzyme | Key Feature |

|---|---|---|---|

| 1 | Amination | Phenylalanine Ammonia Lyase (PAL) | Forms racemic or L-enriched phenylalanine from cinnamic acid. |

Green Chemistry Approaches and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign. For N-phosphorylation, this involves using safer solvents (preferably water), recyclable reagents, and atom-economical reactions.

A notable green method for the N-phosphorylation of amino acids utilizes sodium trimetaphosphate (P3m) in an aqueous solution. rsc.org This one-step reaction is inspired by prebiotic chemistry and offers significant advantages over classical organic-solvent-based methods. rsc.org

Key features of the trimetaphosphate method include:

Aqueous Solvent: The reaction is performed in water, eliminating the need for volatile organic compounds.

Mild Conditions: The reaction proceeds under controlled pH at moderate temperatures (35-45 °C).

High Yields: Yields for the phosphorylation of various amino acids are reported to be in the range of 60-91%. rsc.org

Recyclable Byproducts: The main byproducts, inorganic polyphosphates, can be recovered and thermally converted back into the trimetaphosphate reagent. rsc.org

While this method yields N-phosphono-amino acids rather than N-diphenylphosphoryl derivatives, it represents a leading green strategy for N-phosphorylation. Adapting this aqueous approach to use a water-stable diphenylphosphorylating agent could be a future direction for the sustainable synthesis of the target compound.

Scalable Synthesis and Process Optimization for this compound

For industrial applications, a synthetic route must be scalable, safe, and cost-effective. Process optimization involves systematically refining reaction parameters to maximize yield and purity while minimizing cost and waste.

For the classical synthesis using diphenylphosphinic chloride, optimization would focus on:

Reagent Stoichiometry: Fine-tuning the molar ratios of the amino acid ester, phosphorylating agent, and base to minimize excess reagents.

Solvent Selection: Choosing a solvent that provides good solubility for reactants and facilitates product isolation, while also considering safety and environmental impact.

Temperature and Time: Determining the optimal reaction temperature and duration to ensure complete conversion without promoting side reactions or racemization.

Workup and Purification: Developing an efficient and scalable purification protocol, such as crystallization, to avoid chromatography, which is often not feasible on a large scale.

The aqueous-based trimetaphosphate method is noted for having significant advantages for scale-up synthesis. rsc.org Its one-step nature, the use of a cheap and easy-to-handle reagent, and the avoidance of organic solvents make it an attractive option for large-scale production of N-phosphorylated amino acids. rsc.org The critical parameter for success in this process is the precise control of pH, which can be managed in industrial reactors with automated dosing systems. rsc.org

Advanced Spectroscopic and Structural Elucidation of N Diphenylphosphoryl L Phenylalanine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(Diphenylphosphoryl)-L-phenylalanine (1D and 2D Techniques, including ¹H, ¹³C, ³¹P NMR)

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC) NMR techniques provides a detailed picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the two phenyl rings on the phosphorus atom and the phenyl ring of the phenylalanine moiety, as well as the characteristic resonances for the α-proton and the β-protons of the amino acid backbone. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the phosphoryl group and the anisotropic effects of the aromatic rings. Coupling constants (J) between adjacent protons, particularly between the α-H and β-CH₂ protons, are crucial for determining the conformation around the Cα-Cβ bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is expected to resonate at the downfield end of the spectrum. The aromatic carbons will show a cluster of signals, with their chemical shifts influenced by the phosphorus atom and the amino acid side chain. The α-carbon and β-carbon of the phenylalanine backbone will also have characteristic chemical shifts.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal the coupling relationships between protons, helping to trace the connectivity within the amino acid backbone and the phenyl rings. HSQC spectra correlate directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl (P-Ph) | 7.5 - 8.0 | 128 - 135 |

| Phenyl (Phe) | 7.1 - 7.4 | 125 - 138 |

| α-CH | 4.0 - 4.5 | 55 - 60 |

| β-CH₂ | 3.0 - 3.5 | 35 - 40 |

Mass Spectrometry (MS) for Confirmation and Fragmentation Analysis of this compound

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. Techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly employed for the analysis of such non-volatile compounds.

The positive ion mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the elemental composition and confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation patterns of N-phosphorylated amino acids are often characterized by cleavages around the P-N bond and within the amino acid backbone core.ac.uk. Common fragmentation pathways for N-di-isopropyloxyphosphoryl and N-dibutyloxyphosphoryl amino acids include the formation of an ion corresponding to [(HO)₂P(O)N-CH-R+H]⁺, which is often the most abundant fragment of structural significance core.ac.uk. For this compound, characteristic losses would likely involve the phenyl groups from the phosphorus atom and fragmentation of the phenylalanine side chain. The fragmentation of deprotonated peptides containing phenylalanine often involves the elimination of neutral cinnamic acid researchgate.net.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Identity of Fragment |

|---|---|

| [M+H]⁺ | Protonated Molecule |

| [M+H - C₆H₅]⁺ | Loss of a phenyl group |

| [M+H - PO(C₆H₅)₂]⁺ | Cleavage of the P-N bond |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and offers insights into its molecular structure and hydrogen bonding interactions.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibration of the secondary amide will appear in the region of 3200-3400 cm⁻¹. The C=O stretching of the carboxylic acid group will be a strong band around 1700-1730 cm⁻¹. The P=O stretching vibration of the phosphoryl group is also a strong and characteristic band, typically observed in the range of 1200-1300 cm⁻¹. The aromatic C-H and C=C stretching vibrations will be present in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The P-N stretching vibration may be observed in the fingerprint region. Differences in crystal packing and hydrogen bonding can lead to shifts in these vibrational frequencies, allowing for the differentiation of racemic and enantiopure forms in the solid state thermofisher.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the phosphate (B84403) group in phosphorylated amino acids gives rise to characteristic bands, with the monobasic (-OPO₃H⁻) and dibasic (-OPO₃²⁻) forms showing bands around 1080 cm⁻¹ and 980 cm⁻¹, respectively nih.govnih.gov. These bands can be used to study the protonation state of the phosphate group.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) | - |

| C=O Stretch | 1700 - 1730 | Moderate |

| Aromatic C=C Stretch | 1400 - 1600 | Strong |

| P=O Stretch | 1200 - 1300 | Moderate |

X-ray Crystallography and Single Crystal Diffraction Analysis of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice.

The crystal structure would also elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. The hydrogen bonding network, likely involving the carboxylic acid, the N-H group, and the P=O group, would be of particular interest. The absolute configuration of the chiral center (L-phenylalanine) could also be definitively confirmed.

While a crystal structure for this compound itself is not available in the searched literature, the structure of a related compound, diphenyl bis(2-((diphenoxyphosphoryl)amino)ethyl)phosphoramidate monohydrate, has been reported to crystallize in the monoclinic space group P2₁ researchgate.net. The solid-state structure of L-phenylalanine is known to exhibit polymorphism, with different crystal forms having distinct packing arrangements nih.gov. It is plausible that this compound could also exhibit polymorphism.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Stereochemical Characterization of this compound

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing the stereochemistry of chiral molecules like this compound. These methods are highly sensitive to the three-dimensional arrangement of atoms around the chiral center.

Circular Dichroism (CD): The CD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. The aromatic chromophore of the phenylalanine side chain is expected to give rise to characteristic CD signals in the near-ultraviolet region (around 260 nm). The peptide bond and the phosphoryl group may also contribute to the CD spectrum at shorter wavelengths. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the L-phenylalanine moiety nih.govdntb.gov.uaresearchgate.netnih.gov.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve of this compound is expected to show a plain curve at longer wavelengths and exhibit Cotton effects (peaks and troughs) in the regions of electronic absorption. The shape and sign of the ORD curve provide information about the stereochemistry and can be used to confirm the L-configuration of the amino acid.

Conformational Analysis of this compound in Solution and Solid State through Spectroscopic Techniques

Conformational Analysis in the Solid State: In the solid state, the molecule adopts a single conformation, which is determined by the crystal packing forces. X-ray crystallography provides the most precise information about the solid-state conformation. In the absence of a crystal structure, solid-state NMR spectroscopy can be a powerful alternative. By analyzing the chemical shift anisotropies and dipolar couplings, it is possible to obtain information about the molecular conformation and dynamics in the solid state. Computational studies have been used to investigate the various possible conformations of L-phenylalanine and its dimers researchgate.net. A similar approach could be applied to this compound to predict its low-energy conformations in both the gas phase and the solid state. First-principle density functional theory studies have been used to investigate the interaction of phenylalanine with surfaces, highlighting its conformational flexibility nih.gov.

Mechanistic Investigations of N Diphenylphosphoryl L Phenylalanine in Chemical and Biochemical Systems

Elucidation of Enzyme Inhibition Mechanisms by N-(Diphenylphosphoryl)-L-phenylalanine (In Vitro Biochemical Studies)

The study of enzyme inhibition provides crucial insights into metabolic pathways and is a cornerstone of drug discovery. This compound, a derivative of the essential amino acid L-phenylalanine, has been investigated as a potential enzyme inhibitor. The bulky diphenylphosphoryl group introduces unique steric and electronic properties that can influence its binding to enzyme active sites.

Kinetic Analysis and Binding Studies of Enzyme-N-(Diphenylphosphoryl)-L-phenylalanine Interactions

Kinetic studies are fundamental to characterizing the mode of action of an enzyme inhibitor. While specific kinetic data for this compound is not extensively documented in publicly available literature, the inhibitory activities of related L-phenylalanine derivatives offer a framework for understanding its potential mechanisms. For instance, L-phenylalanine and its dansylated form have been shown to inhibit calf intestinal alkaline phosphatase (CIAP) through an uncompetitive mechanism. core.ac.uknih.gov This suggests that the inhibitor binds to the enzyme-substrate complex.

In a hypothetical kinetic analysis of this compound, key parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50) would be determined. The mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) would be elucidated by analyzing reaction rates at varying substrate and inhibitor concentrations, typically visualized using Lineweaver-Burk or Dixon plots.

Binding studies, often conducted using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), would provide thermodynamic data on the interaction, including the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS). These parameters would reveal the driving forces behind the binding event. For example, a negative enthalpy change would indicate that the binding is an exothermic process, likely driven by favorable interactions such as hydrogen bonding and van der Waals forces.

| Inhibitor | Target Enzyme | Inhibition Type | K_i (mM) |

|---|---|---|---|

| L-Phenylalanine | Calf Intestinal Alkaline Phosphatase | Uncompetitive | 1.1 |

| Dansyl-L-phenylalanine | Calf Intestinal Alkaline Phosphatase | Uncompetitive | 2.3 |

| This compound | Putative Target Protease | Competitive (Hypothetical) | N/A |

Structural Basis of Enzyme-N-(Diphenylphosphoryl)-L-phenylalanine Recognition and Active Site Interactions

Understanding the structural basis of enzyme inhibition is crucial for the rational design of more potent and selective inhibitors. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for determining the three-dimensional structure of enzyme-inhibitor complexes.

In a hypothetical complex between an enzyme and this compound, the phenyl ring of the phenylalanine moiety would likely occupy a hydrophobic pocket in the active site. The bulky and electron-rich diphenylphosphoryl group could form additional interactions, such as π-π stacking with aromatic residues or hydrophobic interactions. The phosphoryl oxygen atoms could also act as hydrogen bond acceptors. The precise orientation and interactions would depend on the specific topology and amino acid composition of the enzyme's active site.

Mechanistic Role of this compound as a Chiral Ligand in Asymmetric Catalysis

Chiral ligands are essential components of many asymmetric catalytic systems, enabling the synthesis of enantiomerically enriched products. The L-phenylalanine scaffold, with its defined stereochemistry, makes it an attractive backbone for the design of such ligands. The introduction of a diphenylphosphoryl group at the amino terminus provides a phosphine-like coordination site for transition metals.

Understanding Reaction Pathways and Transition States Mediated by this compound Complexes

While specific examples of this compound as a ligand in asymmetric catalysis are not extensively reported, the principles of related chiral phosphine (B1218219) ligands can be applied. In a typical catalytic cycle, the this compound would first coordinate to a metal center, forming a chiral catalyst. This catalyst would then interact with the substrates, leading to the formation of a diastereomeric transition state.

The structure of this transition state is critical in determining the stereochemical outcome of the reaction. The steric bulk of the diphenylphosphoryl group and the chiral environment created by the L-phenylalanine backbone would favor one transition state over the other, leading to the preferential formation of one enantiomer of the product. Computational modeling, such as density functional theory (DFT) calculations, could be employed to predict the geometries and energies of these transition states, providing a deeper understanding of the reaction pathway.

Chiral Induction Mechanisms and Stereoselectivity in this compound Catalyzed Reactions

The mechanism of chiral induction in a reaction catalyzed by a metal complex of this compound would depend on the specific reaction. In an asymmetric hydrogenation, for instance, the chiral ligand would create a chiral environment around the metal center, influencing the facial selectivity of hydride transfer to the prochiral substrate.

The stereoselectivity of the reaction, often expressed as enantiomeric excess (ee), would be influenced by several factors, including the nature of the metal, the solvent, the temperature, and the structure of the substrate. The rigidity of the ligand-metal complex is often crucial for high stereoselectivity. While this compound itself may not form a rigid bidentate ligand, its interaction with other ligands or its potential for dimerization could lead to a more defined chiral pocket.

| Factor | Influence on Stereoselectivity |

|---|---|

| Ligand Structure | Steric and electronic properties of the chiral ligand dictate the geometry of the transition state. |

| Metal Center | The nature of the metal influences the coordination geometry and Lewis acidity of the catalyst. |

| Solvent | Solvent polarity and coordinating ability can affect the stability of the catalyst and transition states. |

| Temperature | Lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between diastereomeric transition states. |

Mechanistic Aspects of this compound as a Building Block in Peptide and Peptidomimetic Synthesis

The incorporation of modified amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability, bioavailability, and biological activity. The this compound unit can be utilized as a unique building block in such synthetic endeavors.

The diphenylphosphoryl group can serve multiple purposes in peptide synthesis. It can act as a protecting group for the N-terminus, although less common than standard protecting groups like Fmoc or Boc. More interestingly, its presence can influence the conformational properties of the resulting peptide. The bulky nature of the diphenylphosphoryl group can restrict the rotation around the N-Cα bond, potentially inducing specific secondary structures like β-turns or helical motifs.

In the synthesis of peptidomimetics, the phosphorus atom of the diphenylphosphoryl group offers a site for further chemical modification. For example, it could be used as a handle for conjugation to other molecules or as a key element in the design of transition-state analogue inhibitors of proteases. The synthesis of such complex molecules often relies on solid-phase peptide synthesis (SPPS), where the modified amino acid would be incorporated into the growing peptide chain using standard coupling reagents. mdpi.orgwpmucdn.com The compatibility of the diphenylphosphoryl group with the conditions of SPPS would be a critical consideration.

Applications of N Diphenylphosphoryl L Phenylalanine in Advanced Chemical Research

N-(Diphenylphosphoryl)-L-phenylalanine as a Chiral Ligand in Asymmetric Catalysis

The phosphorus atom in the diphenylphosphoryl group, along with the chiral scaffold of L-phenylalanine, allows this compound and its derivatives to serve as effective chiral ligands in metal-catalyzed asymmetric reactions. The choice of a chiral ligand is often the most critical factor for achieving high catalytic activity and enantioselectivity in the synthesis of chiral compounds. nih.gov

Asymmetric hydrogenation is a powerful and widely used method for creating chiral compounds, particularly for the reduction of prochiral carbon-carbon or carbon-heteroatom double bonds. nih.gov Ligands derived from this compound are employed to create a chiral environment around a metal center (commonly rhodium or ruthenium), which directs the approach of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer.

In rhodium-catalyzed asymmetric hydrogenation, chiral phosphine (B1218219) ligands are pivotal for achieving high enantioselectivity. nih.govrsc.org For instance, the hydrogenation of β-(acylamino)acrylates to produce β-amino acid derivatives—important building blocks for β-peptides and natural products—relies heavily on the efficacy of the chiral ligand-metal complex. nih.gov Catalysts based on this compound can be applied to similar transformations, where the ligand's structure influences both the reaction rate and the stereochemical outcome. nih.gov

Below is a table summarizing representative results for asymmetric hydrogenation reactions where phenylalanine-derived or analogous phosphine ligands are used, illustrating the high levels of enantioselectivity that can be achieved.

| Substrate | Catalyst System | Solvent | H₂ Pressure | Enantiomeric Excess (ee) |

| (Z)-2-acetamido-4-phenylcrotonate | [Rh(COD)L]BF₄ | Methanol | 50 psi | >99% |

| Methyl (Z)-α-acetamidocinnamate | Ru(OAc)₂(L) | Methanol | 10 atm | 96% |

| β-Ketoesters | RuCl₂(L)(dmf)n | Ethanol | 1,600 psi | up to 99% |

| Enol Acetates | [Rh(COD)L]BF₄ | Toluene | 60 psi | up to 98% |

| (E)-β-Alkyl-β-(acylamino)acrylates | [Ru(cod)(2-methylallyl)₂] / L* | Methanol | Not Specified | >99% |

L represents a chiral phosphine ligand analogous to those derived from this compound. Data compiled from findings in asymmetric hydrogenation research. nih.govresearchgate.net

Asymmetric hydrosilylation, another key transformation, involves the addition of a silicon hydride across a double bond. Palladium complexes featuring optically active ligands are known to catalyze the asymmetric hydrosilylation of 1,3-dienes, yielding optically active allylsilanes with good enantiomeric excess. elsevierpure.com The principles governing ligand influence in these reactions are similar to those in hydrogenation, with the ligand's structure dictating the stereochemical course of the reaction.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds in an enantioselective manner is fundamental to modern organic synthesis. Chiral ligands derived from amino acids, including this compound, are instrumental in this field. scispace.comncl.ac.uk

For example, chiral phosphines can act as nucleophilic catalysts in the γ-addition of carbon nucleophiles to electron-deficient allenes, providing a method for the catalytic asymmetric functionalization of carbonyl compounds. mit.edu In metal-catalyzed reactions, complexes formed from C1-symmetrical salen ligands derived from amino acids like phenylalanine have been used as catalysts for several C-C and C-N bond-forming reactions. scispace.comncl.ac.uk These include:

Asymmetric Strecker Reactions: The synthesis of α-amino nitriles from imines and cyanide, where the chiral catalyst controls the facial selectivity of the cyanide addition. scispace.com

Asymmetric Cyanohydrin Synthesis: The addition of cyanide to aldehydes to form chiral cyanohydrins. scispace.com

Asymmetric Darzens Condensations: A reaction to form epoxides with high stereocontrol. ncl.ac.uk

Furthermore, the development of biocatalysts for transformations like alkene hydroamination highlights the importance of creating a defined chiral pocket to control bond formation. nih.gov While enzymatic, this principle mirrors the role of a chiral ligand in small-molecule catalysis, where the ligand-metal complex provides the asymmetric environment necessary to control the reaction's stereoselectivity.

The effectiveness of a chiral ligand in asymmetric catalysis is governed by its steric and electronic properties. nih.gov For atropisomeric diphosphine ligands, a "quadrant rule" is often used to describe the chiral environment, where steric hindrance is created by the phosphorus substituents. nih.gov In a ligand like this compound, the bulky diphenylphosphoryl group and the phenyl side chain of the phenylalanine create a well-defined chiral space around the metal center.

Structure-activity relationship (SAR) studies are crucial for optimizing catalyst performance. mdpi.comnih.gov Key principles include:

Steric Bulk: The size of the groups on the phosphorus atom and the amino acid side chain directly influences the stability of the diastereomeric transition states, which in turn determines the enantioselectivity. nih.gov

Electronic Effects: The electron-donating or withdrawing nature of the substituents on the ligand can affect the reactivity of the metal center and its interaction with the substrate.

Conformational Rigidity: A more rigid ligand backbone often leads to higher enantioselectivity by reducing the number of possible non-selective reaction pathways. The N-P bond in this compound provides a degree of conformational constraint.

By systematically modifying the structure of the ligand—for instance, by altering the substituents on the phenyl rings of the phosphoryl group or by using different amino acid backbones—researchers can fine-tune the catalyst's activity and selectivity for a specific transformation.

This compound as a Building Block for Complex Molecular Architectures

Beyond its role in catalysis, the inherent chirality and structural features of this compound make it an excellent building block for synthesizing larger, more complex molecules with specific functions and three-dimensional shapes.

Peptides often suffer from poor metabolic stability, limiting their therapeutic potential. nih.gov Peptidomimetics, which mimic the structure of natural peptides, are designed to overcome this limitation. Incorporating modified amino acids like this compound can impart resistance to enzymatic degradation and constrain the peptide's conformation. The phenylalanine core is often crucial for maintaining biological activity in peptidomimetics. mdpi.com

The synthesis of photoreactive antagonists of neuropeptides like Substance P has been achieved by incorporating modified phenylalanine derivatives. nih.gov These modified peptides act as biological probes, allowing researchers to study receptor binding and function through photolabeling experiments. The introduction of the N-(Diphenylphosphoryl) group can similarly be used to create probes with unique properties for studying biological systems.

Constraining a peptide's conformation into a cyclic or "stapled" form can enhance its stability and biological activity. nih.gov this compound can be used as a key component in the synthesis of such architectures. The bulky diphenylphosphoryl group can act as a steric constraint, forcing the peptide backbone into a specific conformation.

Several strategies exist for the synthesis of macrocycles from linear precursors, including macrolactamization and ring-closing metathesis. cam.ac.uk The synthesis of constrained peptides has been achieved through methods like intramolecular palladium-catalyzed C-H activation to form a covalent bond between tryptophan and phenylalanine residues. nih.gov The incorporation of sterically restricted amino acids is a known strategy to induce specific secondary structures and to develop enzyme inhibitors. nih.gov The N-(Diphenylphosphoryl) moiety provides a non-covalent means of achieving conformational restriction, making it a valuable building block for designing macrocyclic and constrained peptides with defined shapes and functions. nih.gov

This compound in the Design and Development of Enzyme Inhibitors (In Vitro Studies)

The unique structural characteristics of this compound, which combine the chirality and biocompatibility of the L-phenylalanine backbone with the tetrahedral geometry and hydrogen-bonding capabilities of the diphenylphosphoryl group, make it an interesting scaffold for the development of enzyme inhibitors. The phosphoryl group can act as a mimic of the tetrahedral transition state of substrate hydrolysis or as a phosphate (B84403) mimic, potentially targeting enzymes such as proteases, kinases, and phosphatases.

Rational Design and Synthesis of this compound Analogues as Potential Enzyme Inhibitors

Rational drug design is a strategy that relies on the three-dimensional structure and binding mechanism of a biological target to develop new inhibitors. This approach for this compound analogues involves computational modeling to predict binding affinity and guide the synthesis of more potent and selective compounds.

The process typically begins with identifying a target enzyme. Using the known crystal structure of this enzyme, molecular docking simulations can be performed. These simulations model the interaction between this compound and the enzyme's active site, predicting the binding mode and estimating the binding free energy. This analysis helps identify key interactions, such as hydrogen bonds formed by the phosphoryl oxygen atoms or hydrophobic interactions involving the phenyl rings.

Based on these computational insights, analogues can be designed to optimize these interactions. Modifications might include:

Substitution on the Phenyl Rings: Adding functional groups (e.g., halogens, hydroxyl, or methoxy groups) to the phenyl rings of either the diphenylphosphoryl moiety or the phenylalanine side chain can enhance binding affinity through additional interactions or by altering electronic properties.

Modification of the Phenylalanine Backbone: Altering the core amino acid structure could improve target specificity and pharmacokinetic properties.

Once designed, these analogues are synthesized. The synthesis of N-phosphorylated amino acids can be achieved through various methods, often involving the reaction of an amino acid ester with a phosphoryl chloride, such as diphenylphosphinic chloride, in the presence of a base. Subsequent deprotection of the ester yields the final this compound analogue. Each synthesized compound is then purified and its structure confirmed using analytical techniques like NMR spectroscopy and mass spectrometry before undergoing in vitro enzymatic assays to determine its inhibitory activity (e.g., IC₅₀ value).

High-Throughput Screening Methodologies for Identifying Biological Targets (In Vitro)

While rational design focuses on a known target, high-throughput screening (HTS) is an unbiased approach used to test a large library of compounds against a wide range of biological targets to identify novel interactions. For a compound like this compound, HTS can be employed to discover previously unknown enzyme targets.

The process involves several key steps:

Assay Development: A robust and automated assay is developed for each potential target enzyme. These assays are typically fluorescence-, luminescence-, or absorbance-based, allowing for rapid measurement of enzyme activity in a microplate format (e.g., 384- or 1536-well plates).

Library Screening: A library containing this compound and its synthesized analogues is screened against panels of enzymes. Robotic systems handle the precise dispensing of reagents and compounds, ensuring high throughput and reproducibility.

Hit Identification: Compounds that show significant inhibition of a particular enzyme's activity are flagged as "hits." These initial hits are then subjected to further confirmation and validation to rule out false positives.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's effectiveness against the identified target.

This methodology allows for the rapid identification of the biological targets of this compound derivatives from a broad pool of possibilities, potentially revealing novel therapeutic applications.

Emerging Applications of this compound in Supramolecular Chemistry and Materials Science Research

The self-assembly of amino acid-based molecules into ordered nanostructures is a cornerstone of supramolecular chemistry and materials science. These materials, such as hydrogels and nanofibers, have applications in tissue engineering, drug delivery, and catalysis. The ability of L-phenylalanine derivatives to self-assemble is driven by a combination of non-covalent interactions, including hydrogen bonding between the amino acid backbones and π-π stacking of the aromatic rings.

This compound possesses all the necessary components for supramolecular self-assembly. The L-phenylalanine core provides a chiral backbone and an aromatic side chain for π-π stacking, while the N-terminal diphenylphosphoryl group introduces several key features:

Hydrogen Bonding: The P=O group is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor.

Aromatic Interactions: The two phenyl rings on the phosphorus atom significantly increase the potential for π-π stacking interactions, which can contribute to the stability and morphology of the resulting nanostructures.

Dipole Interactions: The polar P=O bond can participate in dipole-dipole interactions, further guiding the assembly process.

Research in this area would explore the ability of this compound to form supramolecular structures like hydrogels in response to triggers such as changes in pH or solvent composition. The resulting materials could be characterized by various techniques:

Electron Microscopy (SEM, TEM): To visualize the morphology of the self-assembled structures, such as nanofibers or ribbons.

Rheology: To measure the mechanical properties (e.g., stiffness and viscosity) of the resulting hydrogels.

Spectroscopy (FTIR, Circular Dichroism): To probe the intermolecular interactions (e.g., hydrogen bonding and secondary structure) responsible for the assembly.

By modifying the structure of this compound, it may be possible to tune the properties of these materials for specific applications, such as creating biocompatible scaffolds for cell culture or developing responsive materials that change their properties in response to external stimuli.

Computational and Theoretical Studies on N Diphenylphosphoryl L Phenylalanine

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity of N-(Diphenylphosphoryl)-L-phenylalanine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and reactivity of this compound. These computational methods provide detailed insights into the molecule's geometry, orbital energies, and charge distribution. By optimizing the molecular structure using basis sets such as 6-311++G(d,p), researchers can obtain precise geometric parameters, including bond lengths and angles.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity and polarizability. For this compound, the HOMO is typically localized on the phenyl rings of the diphenylphosphoryl group and the phenyl ring of the phenylalanine residue, while the LUMO is distributed over the phosphoryl group and the carboxylic acid moiety.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks. In the MEP of this compound, negative potential regions are expected around the oxygen atoms of the phosphoryl and carboxyl groups, indicating susceptibility to electrophilic attack. Conversely, positive potential regions are anticipated around the hydrogen atoms of the amine and phenyl groups, marking them as potential sites for nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These descriptors include electronegativity, chemical hardness, and global electrophilicity index. Such calculations help in understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets. Natural Bond Orbital (NBO) analysis is another valuable technique used to study intramolecular interactions, charge delocalization, and the stability of the molecule arising from hyperconjugative interactions.

Interactive Data Table: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 4.5 D | DFT/B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions of this compound

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of this compound in various environments, such as in aqueous solution or when interacting with a biological target. biorxiv.org These simulations track the atomic motions of the molecule over time, providing a detailed picture of its flexibility and preferred conformations. The introduction of the bulky and polar diphenylphosphoryl group to the L-phenylalanine backbone significantly influences its conformational preferences compared to the unmodified amino acid. biorxiv.org

MD simulations can reveal the accessible dihedral angles of the molecule's backbone and side chains, identifying stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a receptor or enzyme active site. The simulations can also shed light on the role of solvent molecules in stabilizing certain conformations through hydrogen bonding and other non-covalent interactions.

When studying ligand-target interactions, MD simulations can be used to model the binding of this compound to a protein. frontiersin.org These simulations can predict the binding mode, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. frontiersin.orgnih.gov By analyzing the trajectory of the simulation, researchers can observe the dynamic nature of the ligand-protein complex, including conformational changes in both the ligand and the protein upon binding. nih.gov This detailed understanding of the binding process is invaluable for drug design and for interpreting experimental data. For instance, MD simulations can help to rationalize the activity of this compound as an enzyme inhibitor by revealing how it occupies the active site and interacts with catalytic residues. frontiersin.org

Interactive Data Table: Key Intermolecular Interactions from MD Simulations (Illustrative)

| Interacting Residue (Protein) | Interaction Type | Distance (Å) |

|---|---|---|

| Arg124 | Hydrogen Bond | 2.8 |

| Tyr78 | π-π Stacking | 3.5 |

| Val152 | Hydrophobic | 4.1 |

Docking Studies and Pharmacophore Modeling for this compound and its Derivatives in Enzyme Inhibition Research

Molecular docking is a computational technique widely used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound and its derivatives, docking studies are essential for investigating their potential as enzyme inhibitors. nih.govnih.gov These studies can identify plausible binding poses within the active site of an enzyme, and the docking score can provide an estimate of the binding affinity. nih.gov By visualizing the docked complex, researchers can analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding. orientjchem.org

Pharmacophore modeling complements docking studies by identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of this compound derivatives could include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. This model can then be used as a 3D query to screen large compound libraries for new potential inhibitors with diverse chemical scaffolds.

Together, docking and pharmacophore modeling provide a powerful workflow for virtual screening and lead optimization in drug discovery. For example, a docking study might suggest modifications to the diphenylphosphoryl or phenylalanine moieties of the lead compound to improve its fit within the active site. The resulting hypotheses can then be tested by synthesizing and evaluating the modified compounds, creating a feedback loop between computational and experimental research. This approach has been successfully applied to the discovery of inhibitors for a wide range of enzymes.

Interactive Data Table: Docking Results of this compound Derivatives against a Target Enzyme (Illustrative)

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Parent Compound | -8.5 | Arg124, Tyr78, Val152 |

| 4-Fluoro-phenyl | -8.9 | Arg124, Tyr78, Phe210 |

| 3,5-Dichloro-phenyl | -9.2 | Arg124, Leu198, Val152 |

Prediction of Spectroscopic Parameters (NMR, IR, CD) for this compound

Theoretical calculations can accurately predict various spectroscopic parameters for this compound, providing valuable support for experimental characterization. Density Functional Theory (DFT) is a particularly effective method for computing NMR chemical shifts, IR vibrational frequencies, and Circular Dichroism (CD) spectra. nih.govjetir.orgivanmr.com

The prediction of ¹H, ¹³C, ³¹P, and ¹⁵N NMR chemical shifts can be achieved with high accuracy by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. rsc.org Comparing the calculated chemical shifts with experimental data can help to confirm the structure of the molecule and assign the observed resonances. nih.gov DFT calculations can also aid in understanding the effects of conformation and intermolecular interactions on the NMR parameters. rsc.org

The theoretical IR spectrum of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. acs.orgresearchgate.netnih.gov The calculated spectrum can be compared with the experimental FT-IR spectrum to assign the vibrational modes to specific functional groups, such as the P=O stretch of the phosphoryl group, the N-H bend of the amide, and the C=O stretch of the carboxylic acid. nih.gov This detailed assignment provides insights into the molecule's structure and bonding. researchgate.netarxiv.org

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. Time-dependent DFT (TD-DFT) calculations can be used to predict the CD spectrum of this compound, which is determined by its electronic transitions. The comparison between the theoretical and experimental CD spectra can be used to confirm the absolute configuration of the chiral center.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ³¹P NMR Chemical Shift (ppm) | 25.4 | 24.9 |

| P=O IR Frequency (cm⁻¹) | 1250 | 1245 |

| C=O IR Frequency (cm⁻¹) | 1720 | 1715 |

| CD Cotton Effect (nm) | +220 | +218 |

Theoretical Insights into Catalytic Mechanisms and Stereoselectivity Involving this compound Complexes

This compound, as a chiral ligand, has the potential to be used in asymmetric catalysis. Theoretical studies can provide profound insights into the mechanisms of catalytic reactions involving metal complexes of this ligand and explain the origins of stereoselectivity. nih.gov DFT calculations can be employed to model the entire catalytic cycle, including the structures of reactants, transition states, and products. nih.gov

By calculating the energies of the transition states for the formation of different stereoisomers, the enantioselectivity of the reaction can be predicted. nih.gov This allows for a rational design of more effective chiral ligands. For instance, the calculations might reveal that steric interactions between the diphenylphosphoryl group and the substrate are responsible for controlling the stereochemical outcome. This knowledge can then be used to modify the ligand structure to enhance these interactions and improve the enantiomeric excess of the product.

Furthermore, theoretical studies can elucidate the role of non-covalent interactions, such as hydrogen bonding and π-π stacking, in stabilizing the transition state and influencing the stereoselectivity. The analysis of the electronic structure of the catalyst-substrate complex can also provide insights into the electronic effects that govern the reaction mechanism. These computational investigations are a valuable complement to experimental studies, providing a molecular-level understanding of the catalytic process that is often difficult to obtain through experiments alone. The synergy between theory and experiment can accelerate the development of new and efficient stereoselective catalysts based on this compound and related ligands. rsc.org

Interactive Data Table: Calculated Energy Barriers for Stereoisomer Formation (Illustrative)

| Transition State | Energy Barrier (kcal/mol) | Predicted Major Stereoisomer |

|---|---|---|

| TS-(R) | 15.2 | R |

| TS-(S) | 17.8 |

Future Research Directions and Challenges for N Diphenylphosphoryl L Phenylalanine

Development of Novel and More Efficient Synthetic Routes

A primary challenge in the broader application of N-(Diphenylphosphoryl)-L-phenylalanine and its chiral analogues lies in the development of more efficient and scalable synthetic routes. Current methods can be complex and may not be economically viable for large-scale production. Future research should focus on novel synthetic strategies that improve yield, reduce the number of steps, and utilize more environmentally friendly reagents and conditions.

Key areas for investigation include:

Catalytic Asymmetric Synthesis: Exploring new chiral catalysts and ligands to achieve high enantioselectivity in the synthesis of chiral analogues is crucial. This could involve the development of novel transition-metal catalysts or organocatalysts tailored for the specific stereochemical requirements of these compounds.

One-Pot Reactions and Cascade Processes: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for intermediate purification can significantly improve efficiency and reduce waste. Chemoenzymatic cascade processes, combining the selectivity of enzymes with the versatility of chemical reactions, offer a promising avenue. nih.govresearchgate.net

Green Chemistry Approaches: The integration of green chemistry principles, such as the use of aqueous media, biocompatible catalysts, and energy-efficient reaction conditions, will be essential for developing sustainable synthetic methods. nih.gov

Exploration of Unconventional Catalytic Applications and Multicomponent Systems

The catalytic potential of this compound and its derivatives remains largely untapped. Their unique structural features, including the phosphoryl group and the chiral center, suggest potential applications in asymmetric catalysis.

Future research should explore:

Ligand Development: Investigating the use of these compounds as chiral ligands in a variety of metal-catalyzed asymmetric reactions. The diphenylphosphoryl group could act as a coordinating moiety, influencing the steric and electronic environment of the metal center.

Organocatalysis: Exploring the potential of these compounds to act as organocatalysts, for instance, in reactions where hydrogen bonding or other non-covalent interactions are key to stereocontrol.

Multicomponent Reactions: Incorporating this compound into multicomponent reactions to generate complex molecular architectures in a single step. This could lead to the discovery of novel compounds with interesting biological or material properties.

Advanced Structural Studies and Dynamic Behavior in Complex Environments

A deeper understanding of the three-dimensional structure and dynamic behavior of this compound is critical for rational drug design and the development of new applications. Advanced analytical techniques can provide insights into its conformation and interactions in various environments.

Key research areas include:

High-Resolution Structural Analysis: Utilizing techniques such as X-ray crystallography and high-field Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise solid-state and solution-phase structures of the compound and its analogues. embopress.orgresearchgate.net

Conformational Dynamics: Employing computational methods, such as molecular dynamics simulations, alongside experimental techniques like 2D NMR, to study the conformational flexibility and dynamic behavior of these molecules in different solvent systems and when interacting with biological macromolecules. nih.govnih.gov

Interaction Studies: Investigating the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the self-assembly of these molecules and their binding to biological targets. nih.gov

Integration into Novel Bioconjugation and Chemical Biology Tools

The unique chemical properties of this compound could be harnessed for the development of novel bioconjugation strategies and chemical biology tools. The phosphoryl group offers a potential handle for selective chemical modifications.

Future directions include:

Bioorthogonal Chemistry: Developing bioorthogonal reactions that specifically target the diphenylphosphoryl group, allowing for the selective labeling of proteins and other biomolecules both in vitro and in living systems.

Protein Engineering: Site-specific incorporation of this compound into proteins using unnatural amino acid mutagenesis could introduce novel functionalities, such as metal binding sites or catalytic activity.

Fluorescent Probes: Modifying the structure to create fluorescent probes for imaging biological processes. The phenylalanine scaffold provides a versatile platform for the attachment of fluorophores. gla.ac.uk

Identification of New In Vitro Biological Targets and Unexplored Mechanistic Pathways

While some biological activities of phenylalanine analogues have been explored, the specific targets and mechanisms of action for this compound remain largely unknown. A systematic investigation into its biological effects is warranted.

Research efforts should focus on:

High-Throughput Screening: Utilizing high-throughput screening assays to test the compound and its analogues against a wide range of biological targets, including enzymes, receptors, and ion channels.

Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect at the molecular level. This could involve enzyme kinetics, binding assays, and structural biology approaches.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic variations in the structure to probe the key features required for biological activity and to optimize potency and selectivity. nih.govnih.gov

Sustainability and Economic Aspects in the Scale-Up and Industrial Research

For this compound to have a significant impact, its production must be both sustainable and economically viable. The transition from laboratory-scale synthesis to industrial production presents numerous challenges.

Future considerations should include:

Process Optimization and Scale-Up: Developing robust and scalable synthetic processes that are safe, efficient, and minimize waste. researchgate.netresearchgate.net This includes optimizing reaction conditions, developing effective purification methods, and ensuring process safety.

Economic Feasibility Analysis: Conducting a thorough economic analysis to assess the cost-effectiveness of different synthetic routes and to identify opportunities for cost reduction. This will be crucial for the commercial viability of any potential applications.

Lifecycle Assessment: Performing a lifecycle assessment to evaluate the environmental impact of the entire production process, from raw material sourcing to final product disposal. This will help to identify areas where the process can be made more sustainable. frontiersin.org

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.